N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzenesulfonamide derivatives are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The structural versatility and functional adaptability of these compounds allow for extensive exploration in the synthesis of novel therapeutic agents.
Synthesis Analysis
Synthesis methods for benzenesulfonamide derivatives often involve multi-step reactions, including the coupling of sulfonyl chlorides with amines or the functionalization of existing sulfonamide frameworks to introduce new substituents. Techniques such as copper-mediated coupling and gold(I)-catalyzed reactions are employed to achieve complex structures with high specificity and yield (Coste, Couty, & Evano, 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized using techniques like X-ray crystallography, which reveals details about crystal packing, hydrogen bonding, and overall molecular conformation. These studies provide insights into the stereochemical properties and potential interaction sites of the molecules (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a range of chemical reactions, including cyclization, oxidation, and group migration processes. These reactions are crucial for the synthesis of complex molecules with specific biological functions. Gold(I)-catalyzed oxidation and alkynyl migration/cyclization cascades are examples of reactions used to synthesize highly substituted sulfonamide derivatives (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Scientific Research Applications
Photosensitizer Applications in Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown that these compounds possess high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. The synthesized zinc phthalocyanine, characterized for its spectroscopic, photophysical, and photochemical properties, demonstrates potential as Type II photosensitizers for cancer treatment in PDT, highlighting their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimycobacterial Activity
Novel thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and tested for their activity against Mycobacterium tuberculosis. These compounds exhibit significant antimycobacterial activity, with some derivatives showing higher efficacy than existing treatments. This highlights the potential of benzenesulfonamide derivatives in developing new treatments for tuberculosis, providing a foundation for further investigation into their therapeutic applications (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHDXYRJNIXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.